
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol is a chiral organic compound with a bromine atom and a hydroxyl group attached to a tetrahydrochrysen backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol typically involves the bromination of a suitable precursor followed by a series of stereoselective reactions to introduce the desired chiral centers. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The reaction is often carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine can result in the formation of an amino derivative.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-3-chloro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a chlorine atom instead of bromine.
(3R,4R)-3-iodo-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with an iodine atom instead of bromine.
(3R,4R)-3-fluoro-1,2,3,4-tetrahydrochrysen-4-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol lies in its specific stereochemistry and the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
80056-91-3 |
|---|---|
Molekularformel |
C18H15BrO |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
(3R,4R)-3-bromo-1,2,3,4-tetrahydrochrysen-4-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-6,8-9,16,18,20H,7,10H2/t16-,18+/m1/s1 |
InChI-Schlüssel |
VZFRPVWDMXOWNC-AEFFLSMTSA-N |
Isomerische SMILES |
C1CC2=C([C@H]([C@@H]1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CC2=C(C(C1Br)O)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)

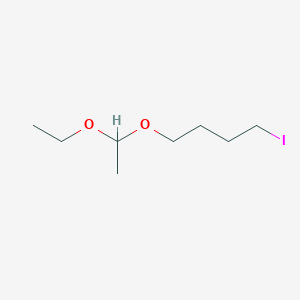
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)
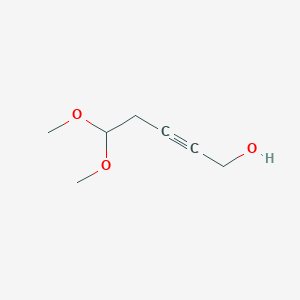

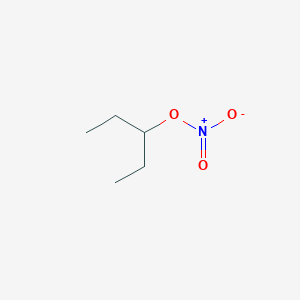



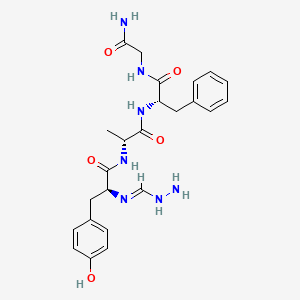
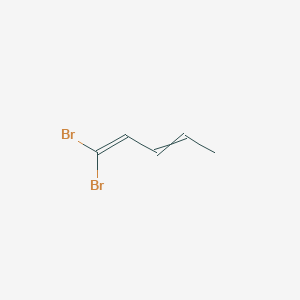
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
